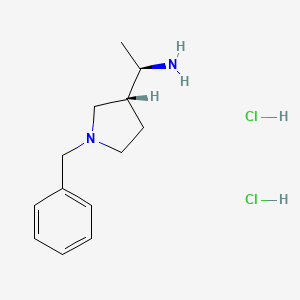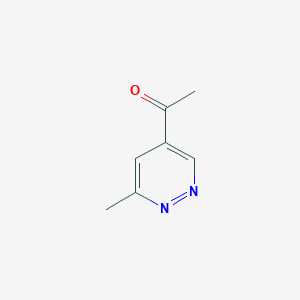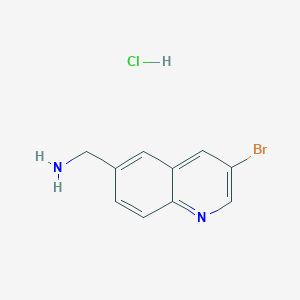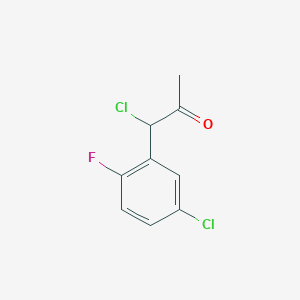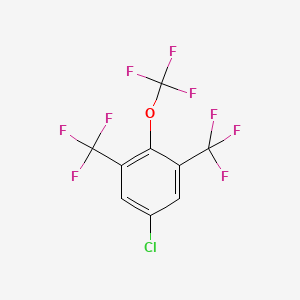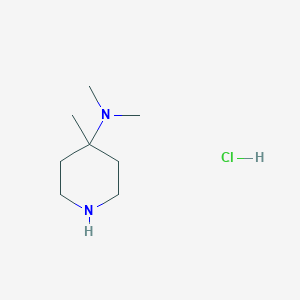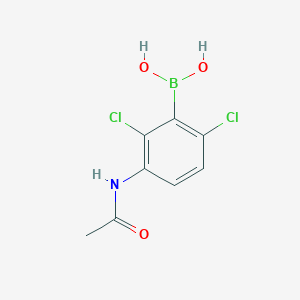
6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydropyrimidine is a heterocyclic compound that features a thiophene ring fused with a dihydropyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-3-methylthiophene-2-carbaldehyde with urea in the presence of a catalyst such as ammonium acetate. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the dihydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydropyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydropyridine
- 6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydrothiazine
- 6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydrooxazine
Uniqueness
6-(5-Ethyl-3-methylthiophen-2-yl)-1,6-dihydropyrimidine is unique due to its specific structural features and the presence of both thiophene and dihydropyrimidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14N2S |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
4-(5-ethyl-3-methylthiophen-2-yl)-1,4-dihydropyrimidine |
InChI |
InChI=1S/C11H14N2S/c1-3-9-6-8(2)11(14-9)10-4-5-12-7-13-10/h4-7,10H,3H2,1-2H3,(H,12,13) |
Clé InChI |
GDHWCAKTVGLKHX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(S1)C2C=CNC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-[(oxetan-3-yl)amino]acetate](/img/structure/B14042575.png)

